(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
Overview
Description
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of a hydroxybenzyl group in the structure suggests potential interactions with biological targets, making it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an amino acid derivative with a benzyl halide, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced to form a more saturated compound.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzaldehyde derivative, while reduction of the oxazolidine ring may produce a more saturated oxazolidinone.
Scientific Research Applications
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group may form hydrogen bonds or other interactions with active sites, modulating the activity of the target. The oxazolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparison with Similar Compounds
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can be compared with other oxazolidine-2,5-diones and related compounds:
Similar Compounds: (S)-4-Benzyl-oxazolidine-2,5-dione, (S)-4-(4-Methoxybenzyl)oxazolidine-2,5-dione.
Uniqueness: The presence of the hydroxybenzyl group distinguishes it from other compounds, potentially enhancing its biological activity and specificity.
Properties
IUPAC Name |
(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEAPYNDVBABMC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H]2C(=O)OC(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707416 | |
Record name | (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3415-08-5 | |
Record name | L-Tyrosine N-carboxyanhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3415-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-[(4-Hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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